molecular formula C16H12N6S B2655211 3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868968-13-2

3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2655211
CAS RN: 868968-13-2
M. Wt: 320.37
InChI Key: WXDCMZWSXLNEPK-UHFFFAOYSA-N
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Description

The compound “3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Scientific Research Applications

Cardiovascular Research

In the realm of cardiovascular research, studies have shown that compounds fused to 1,2,4-triazolo pyrimidines, similar in structure to the one , demonstrate promising coronary vasodilating and antihypertensive activities. These compounds have been synthesized and evaluated for their potential as cardiovascular agents, showcasing significant efficacy in promoting coronary vasodilation and reducing blood pressure, thus indicating their potential utility in treating cardiovascular diseases (Sato et al., 1980).

Antimicrobial Applications

The antimicrobial properties of 1,2,4-triazolo[4,3-b]pyridazine derivatives have also been extensively researched. A particular study elaborates on the synthesis of new compounds within this class and evaluates their efficacy against various microbial strains. This research indicates the significant potential of these compounds as antimicrobial agents, which could be pivotal in developing new treatments for bacterial and fungal infections (Prakash et al., 2011).

Anti-diabetic Research

The anti-diabetic properties of triazolo-pyridazine-6-yl-substituted piperazines, related to the compound , have been synthesized and assessed for their potential in inhibiting Dipeptidyl peptidase-4 (DPP-4). This mechanism is crucial for developing anti-diabetic medications. The research has shown that these compounds exhibit significant DPP-4 inhibition and insulinotropic activities, highlighting their potential in managing diabetes mellitus (Bindu et al., 2019).

Structural and Computational Studies

Further, structural and computational studies of pyridazine analogs, including those similar to "3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine," provide insights into their pharmaceutical importance. These studies involve synthesis, characterization, and analysis through techniques such as Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks. Such research aids in understanding the molecular properties and reactivity of these compounds, facilitating their application in medicinal chemistry (Sallam et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . Additionally, more research could be conducted to understand its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

3-pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)16-20-19-14-6-7-15(21-22(14)16)23-11-12-4-3-8-17-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXDCMZWSXLNEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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